1-(Chloromethyl)-4-fluoro-2-nitrobenzene
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Overview
Description
1-(Chloromethyl)-4-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-fluoro-2-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-nitrobenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(Chloromethyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form carboxylic acids or aldehydes.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the nitro group can participate in redox reactions. These properties make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-4-fluoro-2-nitrobenzene include:
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate):
1-Chloromethylbenzene: This compound lacks the nitro and fluorine groups, making it less reactive in certain types of chemical reactions.
4-Chloromethyl-2-nitrobenzene: Similar to this compound but without the fluorine atom, affecting its reactivity and applications.
The presence of the fluorine atom in this compound enhances its reactivity and makes it unique compared to other chloromethylated benzene derivatives.
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 |
InChI Key |
DUWNMKQNZAEBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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